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Compound of Interest

Compound Name: LY2955303

Cat. No.: B608730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY2955303, a potent and highly

selective antagonist of the Retinoic Acid Receptor Gamma (RARγ). The document details its

binding affinity and Ki values, outlines the experimental protocols for their determination, and

explores the associated signaling pathways.

Quantitative Binding Data
LY2955303 exhibits a high affinity and marked selectivity for the RARγ subtype over RARα and

RARβ. The inhibitory constant (Ki) values, a measure of binding affinity, demonstrate this

selectivity.

Receptor Subtype Binding Ki (nM) Functional Ki (nM)

RARγ 1.09[1] 7.1 ± 4.9[1]

RARα >1700[1] -

RARβ >2980[1] -

Table 1: Binding and Functional Affinity of LY2955303 for Retinoic Acid Receptor Subtypes.

Data compiled from publicly available sources.[1]
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Experimental Protocols
The binding affinity of LY2955303 to RAR subtypes is typically determined using a competitive

radioligand binding assay. While the specific protocol for LY2955303 from its primary

publication is not publicly detailed, a generalized methodology based on standard practices for

this type of assay is outlined below.

Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled LY2955303) to compete with a

radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of LY2955303 for RARα, RARβ, and RARγ.

Materials:

Receptor Source: Cell membranes or tissue homogenates expressing the specific human

RAR subtype (α, β, or γ).

Radioligand: A high-affinity radiolabeled agonist or antagonist for RARs (e.g., [³H]-all-trans

retinoic acid).

Test Compound: LY2955303.

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., Tris-HCl

buffer with additives).

Filtration Apparatus: A 96-well plate harvester or similar device with glass fiber filters.

Scintillation Counter: To measure radioactivity.

Procedure:

Receptor Preparation: Prepare cell membranes or tissue homogenates containing the RAR

subtype of interest. Protein concentration is determined using a standard method like the

BCA assay.
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Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of

the radioligand and varying concentrations of unlabeled LY2955303.

Equilibrium: Allow the binding reaction to reach equilibrium. Incubation time and temperature

are optimized for each receptor subtype.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass

fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the logarithm of the

LY2955303 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of LY2955303 that inhibits 50% of the specific radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathways
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Retinoic acid receptors are nuclear receptors that function as ligand-activated transcription

factors. They play a crucial role in cell growth, differentiation, and apoptosis.[2] LY2955303, as

a selective RARγ antagonist, modulates these processes by inhibiting the signaling cascade

initiated by the binding of endogenous ligands to RARγ.

Canonical RARγ Signaling Pathway
In its canonical pathway, RARγ forms a heterodimer with the Retinoid X Receptor (RXR). In the

absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on

the DNA and recruits corepressor proteins, leading to the repression of gene transcription.

Upon binding of an agonist (like all-trans retinoic acid), a conformational change occurs,

leading to the dissociation of corepressors and recruitment of coactivators, which initiates the

transcription of target genes.

LY2955303, as an antagonist, binds to the ligand-binding pocket of RARγ and prevents the

conformational change necessary for the release of corepressors and recruitment of

coactivators, thereby maintaining the repression of target gene transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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